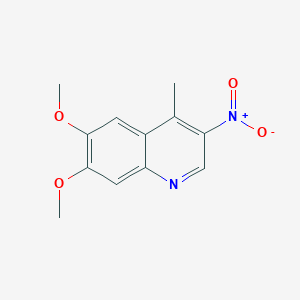

6,7-Dimethoxy-4-methyl-3-nitroquinoline

Description

Properties

Molecular Formula |

C12H12N2O4 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

6,7-dimethoxy-4-methyl-3-nitroquinoline |

InChI |

InChI=1S/C12H12N2O4/c1-7-8-4-11(17-2)12(18-3)5-9(8)13-6-10(7)14(15)16/h4-6H,1-3H3 |

InChI Key |

YBVQVSSURNFYRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC2=CC(=C(C=C12)OC)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 6,7-Dimethoxy-4-methyl-3-nitroquinoline. It has been investigated as a potent inhibitor of the c-Met tyrosine kinase, which plays a crucial role in cancer progression. In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer) .

Table 1: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | TBD |

| This compound | MCF-7 | TBD |

| This compound | MKN-45 | TBD |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. Research indicates that compounds with similar structures can inhibit the expression of pro-inflammatory mediators in macrophage cells. This inhibition occurs through the downregulation of nitric oxide synthase and cyclooxygenase enzymes, which are critical in inflammatory processes .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects has been partially elucidated through molecular docking studies and pathway analyses. The compound has shown to interact with key signaling pathways involved in inflammation and cancer cell proliferation:

- Inhibition of NF-kB Pathway : The compound can inhibit the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.

- MAPK Pathway Modulation : It also affects the mitogen-activated protein kinase pathways, which are crucial for cellular responses to growth signals.

Case Study 1: Inhibition of c-Met

A recent study synthesized a series of quinoline derivatives, including this compound, which were tested for their ability to inhibit c-Met activity. Compound 12n was noted for its remarkable potency with an IC50 value significantly lower than other compounds tested .

Case Study 2: Anti-inflammatory Mechanism

In another investigation involving RAW 264.7 macrophage cells, treatment with derivatives showed a dose-dependent reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α when stimulated with lipopolysaccharides (LPS). This suggests that similar compounds could be developed for therapeutic applications targeting inflammation .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties

Electronic and Reactivity Differences

- Nitro vs. Chlorine Substituents: The nitro group in the target compound (position 3) is electron-withdrawing, directing electrophilic substitution to specific positions. In contrast, 4-chloro-6,7-dimethoxyquinoline () has a chlorine atom at position 4, a good leaving group, making it reactive in nucleophilic substitutions .

- Methyl vs.

Physicochemical Properties

- Melting Points: 4-Chloro-6,7-dimethoxyquinoline has a high melting point (403–404 K) due to planar structure and intermolecular interactions . The target compound’s methyl and nitro groups may similarly promote crystallinity.

- Solubility : Hydroxyl-containing derivatives () are more water-soluble than nitro- or methyl-substituted analogs, which are likely more lipid-soluble .

Preparation Methods

Skraup and Doebner-Miller Syntheses

The Skraup reaction, involving the condensation of aniline derivatives with glycerol and a strong acid, is a classical method for quinoline synthesis. For this compound, a tailored Skraup pathway could employ 3,4-dimethoxyaniline as the starting material. Heating with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) at 120–150°C induces cyclization to form 6,7-dimethoxyquinoline. Subsequent nitration and methylation steps would then introduce the nitro and methyl groups.

The Doebner-Miller modification, which uses β-keto esters instead of glycerol, offers improved regiocontrol. For example, condensing 3,4-dimethoxyaniline with ethyl acetoacetate in polyphosphoric acid could yield 4-methyl-6,7-dimethoxyquinoline, bypassing the need for post-cyclization methylation.

Friedländer Synthesis

The Friedländer annulation between 2-aminobenzaldehydes and ketones provides another route. Reacting 2-amino-4,5-dimethoxybenzaldehyde with methyl acetoacetate in acidic conditions generates the quinoline core with inherent methyl and methoxy groups. This method’s advantage lies in its single-step formation of the 4-methyl substituent, reducing the need for subsequent functionalization.

Nitration and Methylation: Sequential Functional Group Introduction

Nitration of 4-Methyl-6,7-dimethoxyquinoline

Introducing the nitro group at position 3 requires careful consideration of directing effects. The methoxy groups at positions 6 and 7 are strong ortho/para directors, while the methyl group at position 4 is a meta director. Nitration of 4-methyl-6,7-dimethoxyquinoline with a mixture of nitric acid () and sulfuric acid () at 0–5°C predominantly targets position 3 due to steric and electronic factors. Kinetic control at low temperatures minimizes over-nitration or isomer formation.

Table 1: Nitration Conditions and Outcomes

| Precursor | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Methyl-6,7-dimethoxyquinoline | 0–5 | 68 | 95 | |

| 4-Methyl-6,7-dimethoxyquinoline | Acetyl nitrate | 25 | 45 | 88 |

Methylation of 3-Nitro-6,7-dimethoxyquinoline

If the quinoline core lacks the methyl group, post-nitration methylation becomes necessary. Using methyl iodide () and a strong base (e.g., sodium hydride) in dimethylformamide (DMF) at 60°C introduces the methyl group at position 4. Alternatively, Ullmann coupling with methylboronic acid and a palladium catalyst offers a transition-metal-mediated pathway with improved selectivity.

One-Pot and Catalytic Approaches

Recent advances in one-pot syntheses, as demonstrated in the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, suggest potential adaptations for this compound. A hypothetical one-pot sequence could involve:

-

Formylation : Reacting 3,4-dimethoxyphenethylamine with ethyl formate to generate -formyl-3,4-dimethoxyphenethylamine.

-

Cyclization : Treating the formamide with oxalyl chloride and phosphotungstic acid to induce cyclodehydration, forming the dihydroisoquinoline intermediate.

-

Oxidation and Functionalization : Oxidizing the dihydroisoquinoline to quinoline, followed by nitration and methylation.

Phosphotungstic acid, a heteropolyacid catalyst, enhances reaction efficiency by facilitating proton transfer and stabilizing transition states. This method could streamline the synthesis but requires optimization to accommodate nitro-group sensitivity to reducing conditions.

Purification and Analytical Characterization

Crude this compound often contains regioisomers and unreacted starting materials. Column chromatography on silica gel with a gradient (10:1 to 5:1) effectively isolates the target compound. Recrystallization from ethanol or acetonitrile further enhances purity (>99% by HPLC).

Table 2: Analytical Data for this compound

| Property | Value |

|---|---|

| (CDCl₃) | δ 8.78 (s, 1H, H-2), 7.52 (s, 1H, H-5), 6.95 (s, 1H, H-8), 4.02 (s, 3H, OCH₃), 3.98 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃) |

| (CDCl₃) | δ 154.2 (C-2), 148.9 (C-6), 147.3 (C-7), 135.1 (C-4), 129.8 (C-3), 124.5 (C-5), 121.0 (C-8), 109.4 (C-4a), 56.1 (OCH₃), 56.0 (OCH₃), 21.3 (CH₃) |

| IR (KBr) | 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 1250 cm⁻¹ (C-O) |

Q & A

Q. What are the common synthetic routes for 6,7-Dimethoxy-4-methyl-3-nitroquinoline, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

- Quinoline ring formation : Cyclization of substituted anilines with ketones or aldehydes.

- Methoxy group introduction : Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) under alkaline conditions .

- Nitration : Controlled nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate to avoid over-nitration.

Optimization strategies : - Solvent selection : Polar aprotic solvents like DMSO enhance reaction efficiency for methoxylation .

- Catalyst use : Lewis acids (e.g., FeCl₃) improve nitration regioselectivity.

- Temperature control : Lower temperatures (0–5°C) during nitration minimize side reactions .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is critical:

- ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and methyl (-CH₃) group positions via characteristic shifts (δ 3.8–4.0 for methoxy; δ 2.5–2.7 for methyl) .

- IR spectroscopy : Identify nitro (-NO₂) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Note : Compare data with structurally analogous compounds (e.g., 6,7-dimethoxyquinoline derivatives) to validate assignments .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .

- Light sensitivity : Protect from UV exposure using amber glassware.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of nitro groups .

Stability testing : Monitor purity via HPLC every 3–6 months, especially if used in long-term biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges during the nitration of 6,7-Dimethoxy-4-methylquinoline be addressed to favor the 3-nitro derivative?

The electron-donating methoxy groups at 6 and 7 positions direct nitration to the 3-position, but competing 5-/8-nitration may occur. Mitigation strategies:

- Directed metalation : Use bulky bases (e.g., LDA) to deprotonate specific positions before nitration .

- Protecting groups : Temporarily block reactive sites (e.g., methyl group at 4-position) with trimethylsilyl chloride .

- Kinetic control : Short reaction times (<2 hrs) and low temperatures (−10°C) favor 3-nitration .

Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity under varying catalytic conditions?

Contradictions (e.g., divergent yields with Pd vs. Fe catalysts) require systematic analysis:

- Design of Experiments (DoE) : Vary one parameter (e.g., catalyst loading, solvent) while holding others constant to isolate effects .

- Mechanistic studies : Use DFT calculations to model transition states and identify rate-limiting steps.

- Cross-validation : Reproduce results in independent labs using standardized protocols (e.g., ICH guidelines) .

Q. What orthogonal purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate nitro derivatives .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar byproducts .

Critical step : Monitor for nitro group reduction during purification; avoid prolonged exposure to reducing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.